3-Galactosyllactose is a disaccharide composed of galactose and lactose, specifically characterized by the presence of a beta-1,3-glycosidic bond. Its molecular formula is C18H32O16, and it has a molecular weight of 504.4 g/mol. This compound is primarily found in human milk and various dairy products, where it plays a crucial role in infant nutrition and gut health. It was first identified in the early 1960s as part of the human milk oligosaccharides, which are known for their beneficial effects on infant development and immune function .
Research indicates that 3-Galactosyllactose exhibits significant biological activity, particularly as an anti-inflammatory agent. It has been shown to modulate immune responses by reducing inflammation in intestinal epithelial cells when exposed to pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta. This modulation is believed to be mediated through the inhibition of nuclear factor kappa B signaling pathways, thus contributing to the protective effects of human milk against gastrointestinal infections in infants .
Several methods are employed for synthesizing 3-Galactosyllactose:
3-Galactosyllactose has several applications:
Interaction studies involving 3-Galactosyllactose have demonstrated its ability to positively influence gut microbiota composition. For instance, fermentation studies using infant fecal samples have shown that it promotes the growth of beneficial bacteria such as Bifidobacterium, leading to increased production of short-chain fatty acids which are vital for gut health .
3-Galactosyllactose shares structural similarities with other galactosylated oligosaccharides. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Galactosyllactose | Disaccharide | Contains a beta-1,4-glycosidic bond; found in similar sources. |
| 6-Galactosyllactose | Disaccharide | Exhibits different glycosidic linkage; impacts gut microbiota differently. |
| Lactulose | Disaccharide | Composed of galactose and fructose; used as a laxative rather than for immune modulation. |
| Galacto-Oligosaccharides | Oligosaccharide | Composed of multiple galactose units; broader applications in prebiotics. |
The uniqueness of 3-Galactosyllactose lies in its specific glycosidic bond configuration and its pronounced role in modulating immune responses while being resistant to enzymatic breakdown, distinguishing it from other similar compounds .
Capillary electrophoresis has emerged as a highly effective analytical technique for the separation and quantification of 3-Galactosyllactose [1] [2] [3] [4]. The method operates on the principle of charge-to-size ratio differences in an electric field, providing exceptional resolution for oligosaccharide analysis.
The most sensitive approach utilizes capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) [2] [4]. Samples require derivatization with fluorescent labels such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid [1] [4]. This derivatization step, while adding complexity to the procedure, enables detection limits with signal-to-noise ratios of 3 for limit of detection and 10 for limit of quantification [2].
The CE-LIF method demonstrates exceptional capability in separating galactosylated species, with migration times ranging from 9.8 to 11.6 minutes for different galactosylation states [3]. Baseline separation is achieved between agalactosylated, monogalactosylated, and di-galactosylated forms of related compounds [3].
Advanced capillary gel electrophoresis systems with multiplexed detection (xCGE-LIF) provide comprehensive oligosaccharide fingerprinting [2]. These systems achieve quantification ranges from 3 to 750 nmol/mL when calibrated with maltotriose standards [5]. The high resolving power enables simultaneous analysis of multiple galactosyllactose isomers within a single analytical run [6].
Specialized capillary nanogel electrophoresis techniques have been developed for online enzymatic modifications and real-time monitoring [3]. These methods utilize thermally reversible nanogels to create discrete reaction zones within the capillary, enabling determination of Michaelis-Menten kinetic parameters for galactosyltransferase enzymes [3].
High-Performance Liquid Chromatography represents the most widely implemented analytical approach for 3-Galactosyllactose quantification across different sample matrices [7] [5] [8] [9].
Multiple detection systems have been validated for HPLC analysis of 3-Galactosyllactose. Evaporative light scattering detection (ELSD) provides universal detection without requiring derivatization [7] [5]. Post-column fluorescence derivatization methods enhance sensitivity while maintaining chromatographic resolution [5] [10].
Refractive index detection offers robust quantification with detection limits of 100 μg/mL and linear ranges extending from 100 to 2500 μg/mL [11] [12]. Electrochemical detection systems achieve superior sensitivity with detection limits as low as 0.4 mg/L [11].
Reversed-phase C18 columns provide adequate separation for most applications, while hydrophilic interaction liquid chromatography (HILIC) columns offer enhanced retention and selectivity for polar oligosaccharides [13]. Normal phase silica columns enable separation of closely related galactosyllactose isomers [9].
Mobile phase systems typically employ acetonitrile-water gradients with phosphate buffer modifiers [13]. The chromatographic conditions must be optimized to achieve baseline resolution while minimizing analysis time [9].
High-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) provides excellent selectivity for carbohydrate analysis [8] [14] [15]. This technique enables simultaneous determination of 3-Galactosyllactose alongside related oligosaccharides including lactose, galactose, and other galactooligosaccharides [8] [14].
Recovery rates for galactooligosaccharides using HPAEC-PAD methods range from 90.5 to 105.1 percent, demonstrating excellent accuracy for quantitative analysis [7]. The method exhibits robust performance across diverse sample matrices including infant formula and dairy products [15].
Mass spectrometry provides unparalleled structural characterization capabilities for 3-Galactosyllactose analysis [16] [9] [17]. The technique enables definitive identification through molecular weight determination and fragmentation pattern analysis.
Electrospray ionization (ESI) in positive ion mode generates stable molecular ions for 3-Galactosyllactose [16]. The primary molecular ion appears at m/z 505 for protonated molecules [M+H]+ and m/z 522 for ammonium adducts [M+NH4]+ [18] [19]. Lithium cation adducts provide additional structural information for stereochemical characterization [16].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) offers complementary ionization for structural analysis [20]. The technique enables direct analysis with minimal sample preparation requirements [20].
Collision-induced dissociation (CID) generates characteristic fragmentation patterns for structural elucidation [16]. Primary fragmentation involves loss of galactose residues (162 Da) and cross-ring cleavages that provide information about glycosidic linkage positions [16].
The fragmentation patterns enable differentiation between galactosyllactose isomers based on their distinct cleavage pathways [16]. This capability proves essential for confirming the identity of 3-Galactosyllactose in complex biological matrices [9].
Mass spectrometric quantification requires internal standards for accurate determination [9]. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes provide enhanced sensitivity for trace-level analysis [17]. Detection limits in the nanogram range are achievable using optimized MS/MS methods [9].
The technique demonstrates excellent linearity across 2-3 orders of magnitude concentration range [9]. Matrix effects must be carefully evaluated and compensated through appropriate calibration strategies [17].
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization for 3-Galactosyllactose [21] [22] [23] [24]. The technique enables complete assignment of chemical structure and quantitative determination without requiring calibration standards.
One-dimensional proton NMR spectroscopy reveals characteristic chemical shifts for 3-Galactosyllactose anomeric protons [21] [22]. The compound exhibits three distinct doublets in the anomeric region: δ 5.19 and δ 5.18 ppm (3JH1,H2 = 3.8 Hz) corresponding to α-glucose residues, and δ 4.43 ppm (3JH1,H2 = 8.1 Hz) for the β-galactose unit [21].
Coupling constant analysis provides definitive information about anomeric configurations [21] [24]. The observed J-values enable clear differentiation between α and β glycosidic linkages, confirming the structural assignment [22] [23].
Carbon-13 NMR spectroscopy provides complementary structural information with anomeric carbon signals appearing at δ 94.02, δ 93.97, and δ 103.95 ppm [21]. The technique enables complete carbon assignment through multiplicity-edited heteronuclear single quantum coherence (HSQC) experiments [21].
Chemical shift assignments demonstrate eighteen distinct carbon signals, confirming the trisaccharide structure with three anomeric positions [21]. The carbon chemical shifts provide diagnostic information for structural confirmation [23].
Advanced two-dimensional NMR experiments including correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), and heteronuclear multiple bond correlation (HMBC) enable complete structural elucidation [21] [23]. These techniques confirm glycosidic linkage positions through long-range carbon-proton correlations [21].
HMBC spectra reveal critical correlations between anomeric carbons and linking protons, definitively establishing the β(1→3) galactosyl linkage characteristic of 3-Galactosyllactose [21]. The method provides unambiguous structural proof without requiring comparison standards [23].
Quantitative NMR enables absolute quantification through integration of characteristic resonances [25]. The method requires minimal sample preparation and provides results independent of detector response factors [25]. Sample requirements typically range from 1-10 mg for structural analysis with D2O or DMSO-d6 as solvents [25] [26].
Detection limits for quantitative NMR analysis reach approximately 10 μM with quantification limits around 50 μM [25]. The linear dynamic range extends from 50 μM to 10 mM, providing excellent quantitative performance [25]. Precision values consistently achieve less than 5 percent coefficient of variation for replicate measurements [25].
The following data tables summarize the key analytical parameters and performance characteristics for each methodology:
| Analytical Method | Detection Limit | Quantification Limit | Linear Range | Precision (CV%) |
|---|---|---|---|---|
| Capillary Electrophoresis-LIF | S/N ≥ 3 (LOD) | S/N ≥ 10 (LOQ) | 3-750 nmol/mL | < 5% |
| HPLC-ELSD | 90.5-105.1% recovery | Variable | Variable | 2.08-10.9% |
| HPLC-Fluorescence | 0.4 mg/L | 0.4 mg/L | 0.4-2500 mg/L | Variable |
| HPLC-Refractive Index | 100 μg/mL | 100 μg/mL | 100-2500 μg/mL | 1.61-10.9% |
| Mass Spectrometry | ng levels (MS/MS) | Variable | 2-3 orders of magnitude | < 10% |
| Quantitative NMR | ~10 μM | ~50 μM | 50 μM - 10 mM | < 5% |
| Method | Sample Volume Required | Concentration Range | Derivatization | Sample Cleanup | Analysis Time |
|---|---|---|---|---|---|
| Capillary Electrophoresis | 10-50 μL | nmol/mL to μmol/mL | 2-AB or 2-aminobenzoic acid | Protein precipitation, filtration | 15-30 minutes |
| HPLC | 10-100 μL | μg/mL to mg/mL | Optional (post-column) | Deproteinization, dilution | 20-60 minutes |
| Mass Spectrometry | 1-10 μL | ng/mL to μg/mL | Not required | Minimal cleanup | 5-15 minutes |
| NMR Spectroscopy | 500-700 μL | mg/mL to concentrated | Not required | Lyophilization, D2O exchange | 1-4 hours |